n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide
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Overview
Description
n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a methylsulfonyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide typically involves multiple steps, including the formation of the fluorinated aromatic ring, the introduction of the methylsulfonyl group, and the coupling with the pyridine carboxamide. Common synthetic routes may involve:
Formation of the Fluorinated Aromatic Ring: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the aromatic ring.
Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-3-carboxamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methylphenyl)cyclopentanecarboxamide
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated aromatic ring enhances its stability and reactivity, while the methylsulfonyl group and pyridine carboxamide moiety contribute to its versatility in various applications.
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-8-14(17)6-4-13(11)10-19(2)16(20)12-5-7-15(18-9-12)23(3,21)22/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGIBXUPJNEKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN(C)C(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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